Calcium folinate
Overview
Description
Calcium folinate, also known as leucovorin calcium, is a folic acid derivative . It is a naturally occurring compound that plays a vital role in various metabolic pathways . It is used in the treatment of anemia, particularly during pregnancy . It is also used to prevent abnormal production of blood cells and promotes anti-cancer drugs such as fluorouracil .
Molecular Structure Analysis
Calcium folinate has a molecular formula of C20H21CaN7O7 . Its average mass is 511.501 Da and its monoisotopic mass is 511.112823 Da .Chemical Reactions Analysis
While specific chemical reactions involving Calcium folinate are not detailed in the search results, it is known that Calcium folinate offsets the effects of folic acid antagonists that act by binding dihydrofolate reductase and blocking the conversion of folic acid to tetrahydrofolate .Scientific Research Applications
Protective Role Against Chemotherapy-Induced Damage
Calcium folinate has been shown to mitigate the adverse effects of certain chemotherapy agents. A study highlighted its protective effect against methotrexate-induced damage in rat models, suggesting that Calcium folinate can counteract morphologic and steroid-receptor damage induced by methotrexate in the endosalpinx (Xiao-Jun Yang et al., 2011).
Enhancement of Chemotherapy Efficacy
Research indicates that the combination of Calcium folinate with other chemotherapy agents, such as fluorouracil and irinotecan, can enhance the therapeutic efficacy in treating metastatic colorectal cancer. This is evidenced by higher response rates and improved survival outcomes compared to therapy without Calcium folinate (J. Douillard et al., 2000).
Reduction of Teratogenic Effects
Calcium folinate has been explored for its potential to diminish teratogenic effects of all-trans retinoic acid during craniofacial and neural tube development in rats. This suggests a beneficial role in preventing developmental abnormalities when administered alongside teratogenic compounds (L. J. Richardson et al., 2009).
Neurodevelopmental Disorders
In the context of autism spectrum disorder, Calcium folinate (leucovorin) treatment has shown promise in improving symptoms in children with cerebral folate deficiency syndrome, indicating its therapeutic potential in neurodevelopmental disorders (R. Frye et al., 2012).
Pregnancy and Fetal Development
The administration of Calcium folinate during pregnancy has demonstrated efficacy in maintaining normal serum and erythrocyte folate levels, which is crucial for fetal development and the prevention of neural tube defects (F. Polatti et al., 1992).
Immunomodulatory Effects
Studies have also shown that Calcium folinate can modulate immune responses, as seen in experiments where it partially reduced the immunotoxicity induced by methanol in rat models (P. F. Zabrodskii et al., 2005).
Antiteratogenic Properties
Research indicates Calcium folinate's capability to prevent malformations induced by teratogenic agents like pyrimethamine in rat models, showcasing its potential in reducing birth defects when administered alongside teratogenic medications (C. Horvath et al., 1988).
Safety And Hazards
Calcium folinate is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .
properties
IUPAC Name |
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12?,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUAALJSMIVURS-ZEDZUCNESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21CaN7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-05-9 (Parent) | |
Record name | Leucovorin calcium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20872448 | |
Record name | Folinic acid calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
DMSO « 1 (mg/mL), H2O 100 (mg/mL), 0.1 N NaOH < 20 (mg/mL) | |
Record name | LEUCOVORIN CALCIUM | |
Source | NCI Investigational Drugs | |
URL | http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Calcium folinate | |
CAS RN |
1492-18-8 | |
Record name | Leucovorin calcium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Folinic acid calcium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEUCOVORIN CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPR1R4C0P4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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